

# The Structure-Activity Relationship of Ddr1-IN-6: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Ddr1-IN-6**

Cat. No.: **B8248219**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of **Ddr1-IN-6**, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1). DDR1, a receptor tyrosine kinase activated by collagen, is implicated in a variety of pathological processes, including fibrosis, inflammation, and cancer. This document provides a comprehensive overview of the SAR, quantitative inhibitory data, and detailed experimental methodologies for researchers engaged in the development of DDR1-targeted therapeutics.

## Core Compound Profile: Ddr1-IN-6

**Ddr1-IN-6** is a selective inhibitor of DDR1 with a reported IC<sub>50</sub> of 9.72 nM.<sup>[1]</sup> It also effectively inhibits the auto-phosphorylation of the DDR1b isoform at tyrosine 513 with an IC<sub>50</sub> of 9.7 nM.<sup>[1]</sup> Structurally, **Ddr1-IN-6** belongs to the 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide class of inhibitors. The presence of an alkyne group also makes it suitable for use as a chemical probe in click chemistry applications.<sup>[1]</sup>

## Quantitative Inhibitory Data

The following tables summarize the in vitro potency of **Ddr1-IN-6** and related compounds against DDR1 and other kinases, providing insights into their activity and selectivity.

Table 1: Inhibitory Activity of **Ddr1-IN-6** and Key Analogs against DDR1 and DDR2

| Compound  | Structure                                                                          | DDR1 IC50<br>(nM) | DDR2 IC50<br>(nM) | Reference |
|-----------|------------------------------------------------------------------------------------|-------------------|-------------------|-----------|
| Ddr1-IN-6 | 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)-N-(piperidin-1-yl)benzamide           | 9.72              | -                 | [1]       |
| 7rh       | 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)-N-(4-(piperazin-1-yl)phenyl)benzamide | 6.8               | >1000             | [2][3]    |
| 7rj       | 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)-N-(1-methylpiperidin-4-yl)benzamide   | 7.0               | >1000             | [2][3]    |
| DDR1-IN-1 | N-(4-((4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)methyl)phenyl)acetamide         | 105               | 413               | [4]       |
| DDR1-IN-2 | 4-((4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)methyl)aniline                     | 47                | 145               | [4]       |

Table 2: Selectivity Profile of Compound 7rh (a close analog of Ddr1-IN-6)

| Kinase  | IC50 (nM) |
|---------|-----------|
| DDR1    | 6.8       |
| DDR2    | >1000     |
| Bcr-Abl | >1000     |
| c-Kit   | >1000     |

Data from kinase-wide selectivity profiling of 7rh revealed high selectivity, with a Kd of 0.6 nM for DDR1 and significantly weaker binding to 455 other kinases. The S(35) and S(10) selectivity scores were 0.035 and 0.008, respectively.[2][3]

## Structure-Activity Relationship (SAR) Analysis

The SAR of the 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide scaffold, to which **Ddr1-IN-6** belongs, has been systematically explored. The core pyrazolo[1,5-a]pyrimidine moiety is crucial for binding to the hinge region of the DDR1 kinase domain. Modifications have been focused on the benzamide portion of the molecule to optimize potency, selectivity, and pharmacokinetic properties.

Key SAR insights include:

- The pyrazolo[1,5-a]pyrimidine core is a critical hinge-binding motif.
- The ethynyl linker provides a rigid connection between the core and the benzamide group, likely contributing to the high affinity by positioning the benzamide moiety optimally within the binding pocket.
- Substitutions on the benzamide ring are well-tolerated and provide a key handle for modulating the inhibitor's properties.
- The terminal amide substituent significantly influences potency and selectivity. The development of compounds like 7rh and 7rj, with piperazine and piperidine moieties respectively, led to highly potent and selective DDR1 inhibitors with good oral bioavailability. [2][3] For instance, the introduction of a piperazin-1-yl)phenyl group in 7rh resulted in a DDR1 IC50 of 6.8 nM and excellent selectivity over DDR2 and other kinases.[2][3]

## Experimental Protocols

Detailed methodologies for the key experiments cited in the development and characterization of **Ddr1-IN-6** and its analogs are provided below.

### Synthesis of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide Scaffold

The general synthetic route for the 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide scaffold is outlined below. The synthesis of **Ddr1-IN-6** would follow this general procedure with the appropriate amine for the final amide coupling step.



[Click to download full resolution via product page](#)

Caption: Synthetic scheme for **Ddr1-IN-6** analogs.

## DDR1 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of inhibitors to the DDR1 kinase domain.



[Click to download full resolution via product page](#)

Caption: Workflow for the LanthaScreen™ DDR1 kinase binding assay.

Materials:

- DDR1 Kinase (recombinant)
- LanthaScreen™ Eu-anti-GST Antibody
- Kinase Tracer 236
- Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35)

- Test compounds (e.g., **Ddr1-IN-6**)
- 384-well plate

**Procedure:**

- Prepare a 3X solution of the test compound in 1X Kinase Buffer A.
- Prepare a 3X solution of the DDR1 kinase and Eu-anti-GST antibody mixture in 1X Kinase Buffer A.
- Prepare a 3X solution of the Kinase Tracer 236 in 1X Kinase Buffer A.
- To a 384-well plate, add 5  $\mu$ L of the test compound solution.
- Add 5  $\mu$ L of the kinase/antibody mixture.
- Add 5  $\mu$ L of the tracer solution.
- Incubate the plate at room temperature for 60 minutes, protected from light.
- Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET (TR-FRET).
- Calculate the ratio of the emission at 665 nm to the emission at 615 nm.
- Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## Cellular DDR1 Autophosphorylation Assay

This cell-based assay measures the ability of an inhibitor to block the collagen-induced autophosphorylation of DDR1 in cells.



[Click to download full resolution via product page](#)

Caption: Workflow for the cellular DDR1 autophosphorylation assay.

Materials:

- U2OS cells overexpressing DDR1
- DMEM (Dulbecco's Modified Eagle Medium)
- Fetal Bovine Serum (FBS)
- Collagen I
- Test compounds (e.g., **Ddr1-IN-6**)

- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: anti-phospho-DDR1 (e.g., pY513), anti-total-DDR1
- Secondary antibody (HRP-conjugated)
- Chemiluminescent substrate

**Procedure:**

- Seed U2OS-DDR1 cells in 12-well plates and grow to 80-90% confluence.
- Serum-starve the cells for 16-24 hours.
- Pre-incubate the cells with various concentrations of the test inhibitor or vehicle (DMSO) for 1 hour at 37°C.
- Stimulate the cells with collagen I (e.g., 10 µg/mL) for 90 minutes at 37°C.
- Wash the cells with ice-cold PBS and lyse the cells on ice.
- Clarify the lysates by centrifugation.
- Determine the protein concentration of the lysates.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and probe with primary antibodies against phospho-DDR1 and total DDR1.
- Incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate.
- Quantify the band intensities and normalize the phospho-DDR1 signal to the total DDR1 signal.
- Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value.

## DDR1 Signaling Pathway

DDR1 activation by collagen initiates several downstream signaling cascades that regulate cell proliferation, migration, and survival. **Ddr1-IN-6**, by inhibiting the kinase activity of DDR1, effectively blocks these downstream events.



[Click to download full resolution via product page](#)

Caption: Simplified DDR1 signaling pathway and the point of inhibition by **Ddr1-IN-6**.

## Conclusion

**Ddr1-IN-6** is a potent and selective inhibitor of DDR1, belonging to the 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide chemical class. The extensive structure-activity relationship studies of this scaffold have elucidated key structural features required for high-affinity binding and have led to the development of compounds with excellent potency, selectivity, and drug-like properties. The detailed experimental protocols provided in this guide offer a valuable

resource for researchers working on the preclinical development of novel DDR1 inhibitors for the treatment of cancer and other DDR1-driven diseases. The continued exploration of this chemical series holds promise for the discovery of next-generation DDR1-targeted therapies.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [The Structure-Activity Relationship of Ddr1-IN-6: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8248219#understanding-the-structure-activity-relationship-of-ddr1-in-6>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)